3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCTVAJILHEEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different amine or imine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 280.56 g/mol. It features a cyclobutane ring substituted with a 3-bromo-4-fluorophenyl group. The presence of bromine and fluorine atoms enhances its electronic properties, making it a valuable building block in synthetic organic chemistry.
Scientific Research Applications
1. Pharmaceutical Development
- Antidepressants and Antitumor Agents : The compound serves as a building block in the synthesis of novel antidepressants and potential antitumor agents. Its unique structure allows for modifications that can enhance pharmacological activity.
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures may interact with enzymes involved in metabolic pathways, providing insights into their mechanisms of action.
2. Biological Activity
- Binding Affinity Studies : Initial investigations suggest that 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride may exhibit binding affinity with neurotransmitter receptors or other biological targets, which could be crucial for drug design.
- Inhibition of Mycobacterium tuberculosis : Related compounds have shown promise in inhibiting Mycobacterium tuberculosis, highlighting the potential for this compound in anti-tubercular drug development .
3. Chemical Reactions
- The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.
- Oxidation and Reduction Reactions : The amine group can be chemically modified to form derivatives.
- Coupling Reactions : It can participate in coupling reactions to synthesize more complex molecules.
Mechanism of Action
The exact mechanism of action of 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-4-chlorophenyl)cyclobutan-1-amine hydrochloride
- 3-(3-Bromo-4-methylphenyl)cyclobutan-1-amine hydrochloride
- 3-(3-Bromo-4-nitrophenyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. Its unique structural features, including a cyclobutane ring and halogen substituents, suggest diverse biological activities that warrant detailed investigation.
- Molecular Formula : C₁₀H₁₂BrClFN
- Molecular Weight : 280.56 g/mol
- Structure : The compound features a cyclobutane ring substituted with a 3-bromo-4-fluorophenyl group, which contributes to its reactivity and interaction with biological targets.
The precise mechanism of action for this compound remains underexplored. Preliminary studies indicate that it may interact with specific enzymes or receptors, potentially modulating their activity through binding interactions. This could lead to various biological effects, including enzyme inhibition and modulation of protein-ligand interactions.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, the presence of halogen atoms (bromine and fluorine) can enhance the binding affinity to target enzymes, leading to increased inhibitory activity.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| CYP3A4 | Strong Inhibition | |
| Mycobacterium tuberculosis | Potential Inhibition |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various analogs, including this compound, against Mycobacterium tuberculosis. The compound demonstrated promising inhibitory effects, suggesting its potential as a lead compound in anti-tubercular drug development .
- Neurotransmitter Interaction : Investigations into the interaction of this compound with neurotransmitter receptors have shown potential modulation of serotonin uptake, akin to other fluorinated compounds known for their neuropharmacological effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the introduction of bromine and fluorine significantly affects the compound's biological activity. Similar compounds have been analyzed to compare their pharmacological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Fluorophenyl)cyclobutan-1-amine | Lacks bromine substituent | Different pharmacological properties |
| 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine | Chlorine instead of bromine | Varying reactivity patterns |
| 3-(3-Bromo-phenyl)cyclobutan-1-amine | No fluorine substituent | Potentially different pharmacological effects |
These comparisons highlight how the electronic and steric effects introduced by the bromine and fluorine substituents influence both chemical reactivity and biological activity.
Q & A
Q. What synthetic routes are recommended for preparing 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride?
The synthesis typically involves cyclobutane ring formation followed by halogenation and amine functionalization. A plausible route includes:
- Step 1 : Cycloaddition or ring-closing strategies to form the cyclobutane core. For example, [2+2] photocycloaddition of alkenes or ketones, as seen in structurally similar cyclobutane derivatives .
- Step 2 : Bromination and fluorination at the 3- and 4-positions of the phenyl ring using electrophilic aromatic substitution (e.g., NBS for bromination, Selectfluor for fluorination) .
- Step 3 : Introduction of the amine group via reductive amination or nucleophilic substitution, followed by HCl salt formation . Key challenges include regioselectivity in halogenation and minimizing ring strain during cyclobutane synthesis.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Methods :
- NMR : H and C NMR to confirm cyclobutane geometry and substituent positions. Fluorine (F NMR) and bromine isotopic splitting patterns aid in verifying halogen placement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (254.53 g/mol) and isotopic signatures from bromine .
Q. What are the optimal storage conditions and handling protocols for this compound?
- Storage : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent degradation. Desiccants should be used to avoid hygroscopic effects .
- Handling : Use gloveboxes or fume hoods for weighing and synthesis. Hydrochloride salts are moisture-sensitive; avoid prolonged exposure to air .
- Waste Disposal : Neutralize acidic waste with bicarbonate before segregating halogenated organic waste for specialized disposal .
Advanced Research Questions
Q. How can crystallographic software resolve challenges in determining the crystal structure of this compound?
- Crystallization : Slow vapor diffusion with polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth. The bromine atom’s heavy atom effect aids in phasing .
- Software Tools : Use SHELXL for refinement, leveraging bromine’s anomalous scattering to solve phase problems. ORTEP-3 or Mercury can visualize thermal ellipsoids and validate bond lengths/angles .
- Common Issues : Twinning or disorder in the cyclobutane ring may require high-resolution data (≤1.0 Å) and restraints on bond distances/angles during refinement .
Q. How do researchers address contradictions in NMR data arising from stereochemistry and substituent effects?
- Stereochemical Assignments : Use NOESY or ROESY to distinguish axial/equatorial protons in the cyclobutane ring. Coupling constants () >8 Hz suggest cis configurations .
- Substituent Effects : Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts. Bromine’s anisotropic effect may split signals; compare with DFT-calculated chemical shifts .
- Dynamic Effects : Variable-temperature NMR can reveal ring puckering or conformational exchange broadening signals .
Q. What methodologies are used to study cross-coupling reactivity of the bromo and fluoro substituents?
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) in THF/HO .
- Fluorine Retention : The 4-fluoro group is typically inert under mild coupling conditions, but harsh bases (e.g., t-BuOK) may induce defluorination. Monitor via F NMR .
- Competitive Pathways : Use Hammett plots or kinetic studies to compare bromine vs. fluorine reactivity. Bromine’s lower electronegativity favors oxidative addition in Pd-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
